An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-fluorobenzotrifluoride
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Bromo-4-fluorobenzotrifluoride (CAS No. 351003-21-9).[1][2][3][4][5][6][7] This versatile fluorinated building block is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and synthetic handles. This document consolidates available data on its physical characteristics, safety and handling, and spectroscopic signature. Furthermore, it outlines a representative synthetic application in cross-coupling chemistry, complete with a detailed experimental protocol and a workflow visualization to guide researchers in its practical use.
Core Chemical and Physical Properties
2-Bromo-4-fluorobenzotrifluoride is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group on the benzene ring.[1] These substituents significantly influence the molecule's reactivity and physical properties.
Physical and Chemical Data
The key physical and chemical properties of 2-Bromo-4-fluorobenzotrifluoride are summarized in the table below for easy reference. The compound is a colorless to almost colorless clear liquid at room temperature.[1][7]
| Property | Value | Source(s) |
| CAS Number | 351003-21-9 | [1][2][4][5][6][7] |
| Molecular Formula | C₇H₃BrF₄ | [3][4] |
| Molecular Weight | 243.00 g/mol | [3][4] |
| Boiling Point | 161-162 °C (lit.) | [1] |
| Density | 1.753 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.465 (lit.) | [1] |
| Flash Point | 173 °F (78.3 °C) | [2] |
| Storage Temperature | Room Temperature, Sealed in dry | [1][2] |
Solubility
While quantitative solubility data is not extensively published, based on its structure ("like dissolves like"), 2-Bromo-4-fluorobenzotrifluoride is expected to be soluble in common organic solvents such as ethers, and chlorinated solvents. Its solubility in polar protic solvents like alcohols is likely to be limited. A qualitative prediction of its solubility is presented below.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., THF, Dioxane) | Soluble | The polar nature of the C-F and C-Br bonds, along with the trifluoromethyl group, allows for favorable dipole-dipole interactions. |
| Non-Polar Aromatic (e.g., Toluene) | Soluble | The aromatic core of the molecule allows for favorable pi-stacking and van der Waals interactions. |
| Chlorinated (e.g., Dichloromethane) | Soluble | Similar polarity and ability to engage in dipole-dipole interactions. |
| Polar Protic (e.g., Methanol, Ethanol) | Sparingly Soluble | The molecule lacks strong hydrogen bond accepting or donating capabilities, limiting its interaction with protic solvents. |
| Water | Insoluble | The hydrophobic nature of the trifluoromethyl group and the overall low polarity lead to poor solubility in water. |
Synthesis and Purification
While a specific, detailed, and peer-reviewed synthesis protocol for 2-Bromo-4-fluorobenzotrifluoride was not found in the initial search, a general and widely applicable method for the synthesis of similar brominated aromatic compounds is the Sandmeyer reaction. This involves the diazotization of an appropriately substituted aniline followed by treatment with a copper(I) bromide solution.
Illustrative Synthetic Pathway (Hypothetical)
A plausible synthetic route to 2-Bromo-4-fluorobenzotrifluoride could start from 2-Amino-4-fluorobenzotrifluoride. The amino group can be converted to a diazonium salt, which is then displaced by a bromine atom.
Caption: Hypothetical Sandmeyer reaction for the synthesis of 2-Bromo-4-fluorobenzotrifluoride.
General Purification Protocol
Purification of the crude product would typically involve the following steps:
-
Aqueous Work-up: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with brine.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is then purified by vacuum distillation to obtain the final, high-purity liquid.[8]
Spectroscopic Properties
Detailed spectroscopic data for 2-Bromo-4-fluorobenzotrifluoride is not widely available in public databases. However, based on the analysis of its structural isomers and related compounds, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublets of doublets) and coupling constants will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.
-
¹⁹F NMR: The fluorine NMR spectrum will show two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching vibrations (typically in the 1100-1350 cm⁻¹ region) associated with the trifluoromethyl group and the aromatic fluorine.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of bromine, fluorine, and the trifluoromethyl group.
Reactivity and Applications in Synthesis
2-Bromo-4-fluorobenzotrifluoride is a valuable building block in organic synthesis, primarily due to the presence of the bromine atom, which can readily participate in various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
A key application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, illustrative protocol for a Suzuki-Miyaura coupling reaction using 2-Bromo-4-fluorobenzotrifluoride.
Materials:
-
2-Bromo-4-fluorobenzotrifluoride (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-fluorobenzotrifluoride, the arylboronic acid, potassium carbonate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water (typically in a 4:1 ratio).
-
Add palladium(II) acetate to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
2-Bromo-4-fluorobenzotrifluoride is classified as an irritant.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
-
Hazard Codes: Xi (Irritant)[2]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[2]
-
Safety Statements: S23 (Do not breathe vapour), S24/25 (Avoid contact with skin and eyes), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)[2]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[9]
Conclusion
2-Bromo-4-fluorobenzotrifluoride is a key synthetic intermediate with a valuable set of chemical and physical properties. Its trifluoromethyl and fluoro substituents provide unique electronic characteristics, while the bromo group serves as a versatile handle for synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide has summarized its core properties and provided a practical framework for its use in a research and development setting. Further investigation into its quantitative solubility and the acquisition of detailed spectroscopic data would be beneficial for the broader scientific community.
References
- 1. 2-Bromo-4-fluorobenzotrifluoride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 2734909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 351003-21-9 Cas No. | 2-Bromo-4-fluorobenzotrifluoride | Matrix Scientific [matrixscientific.com]
- 5. 2-Bromo-4-fluorobenzotrifluoride [xieshichem.com]
- 6. 2-Bromo-4-fluorobenzotrifluoride | 351003-21-9 | TCI AMERICA [tcichemicals.com]
- 7. 2-Bromo-4-fluorobenzotrifluoride CAS#: 351003-21-9 [amp.chemicalbook.com]
- 8. Page loading... [guidechem.com]
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